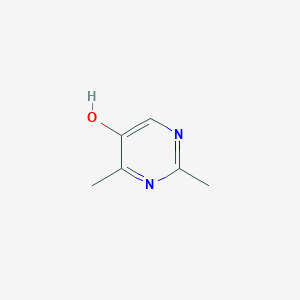
2,4-二甲基嘧啶-5-醇
描述
2,4-Dimethylpyrimidin-5-ol is a chemical compound with the CAS Number 412003-95-3 . It has a molecular weight of 124.14 and a linear formula of C6H8N2O .
Synthesis Analysis
A method for the synthesis of 2,4-dimethylpyrimidin-5-ol involves reacting a nitrophenyl compound with N,N-dimethylformamide diethyl acetal .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidin-5-ol is represented by the linear formula C6H8N2O .Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidin-5-ol is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .科学研究应用
分子识别过程
嘧啶类化合物,包括2,4-二甲基嘧啶-5-醇,在生物学和医学中发挥着至关重要的作用。它们的重要性在分子识别过程中得到强调,这些过程对于药物作用至关重要,特别是对含有氨基嘧啶官能团的药物。这些过程通常涉及氢键作用,这是分子识别和药物功效中的关键相互作用 (Rajam et al., 2017)。
复合物的形成和稳定性
2,4-二甲基嘧啶-5-醇与酚的融合导致稳定复合物的形成。这些复合物存在于一种分子间N···H–O氢键系统中,并以其在高温下的稳定性而闻名 (Erkin et al., 2017)。
合成和生物活性
对2,4-二甲基嘧啶-5-醇衍生物的合成和构效关系(SARs)研究显示了它们在生物系统中作为抑制剂的潜力。例如,它们在制备ATP拮抗性细胞周期依赖性激酶抑制剂方面的应用是显著的。这些化合物已被证明具有强效的抑制作用,并对细胞环境中的抗增殖和促凋亡效应具有重要意义 (Wang et al., 2004)。
晶体结构分析
对2,4-二甲基嘧啶-5-醇及其衍生物的晶体结构进行的研究为了解它们的分子排列和形成强大超分子结构的潜力提供了宝贵的见解。这些研究对于了解该化合物在各种化学环境中的行为至关重要 (Rajam et al., 2018)。
抗菌和抗真菌应用
对2,4-二甲基嘧啶-5-醇衍生物进行了抗菌和抗真菌活性的体外研究。研究表明,某些衍生物可能表现出中等至显著的细胞毒性和抗菌活性,突显了它们在开发新的抗微生物药物中的潜力 (Aggarwal et al., 2014)。
与DNA的相互作用研究
涉及2,4-二甲基嘧啶-5-醇衍生物的研究还涉及DNA相互作用研究。这些研究包括DNA裂解活性,阐明与DNA的相互作用性质,这对遗传学和分子生物学领域可能具有重要意义 (Atay et al., 2018)。
安全和危害
属性
IUPAC Name |
2,4-dimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAXBYJSOFRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663881 | |
| Record name | 2,4-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidin-5-ol | |
CAS RN |
412003-95-3 | |
| Record name | 2,4-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylpyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

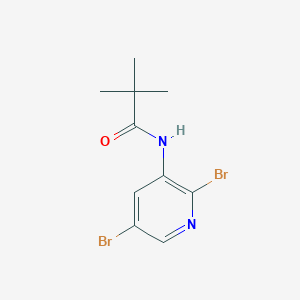
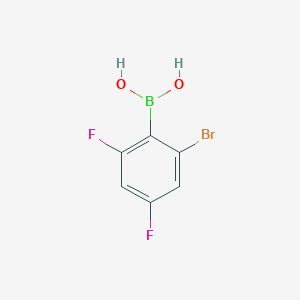
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B1390076.png)
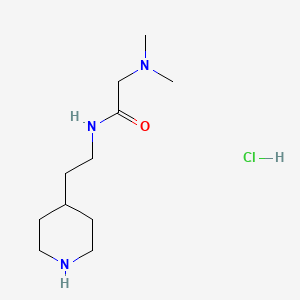
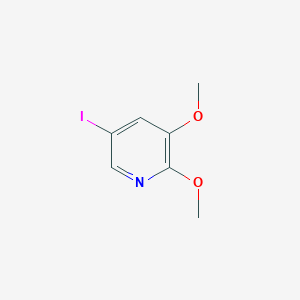
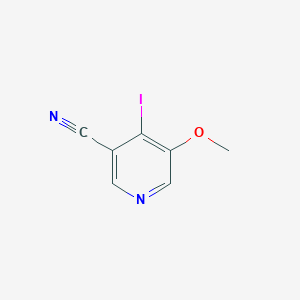
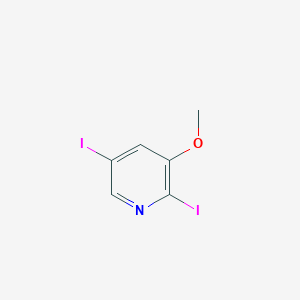
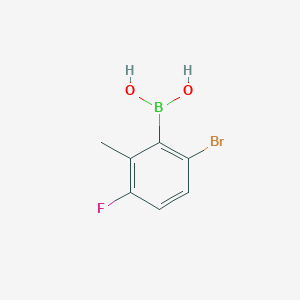
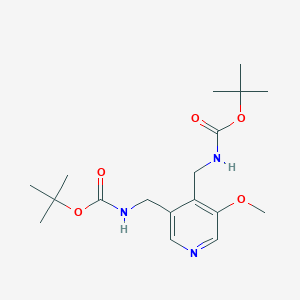
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)
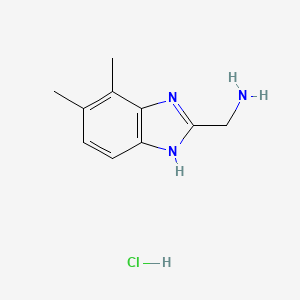
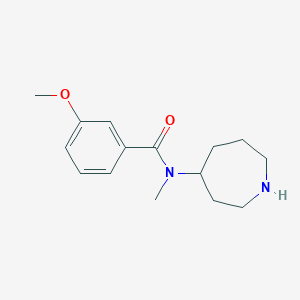
![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)